molecular formula C10H13ClO B2413431 1-(5-Chloro-2-methylphenyl)propan-1-ol CAS No. 1314976-74-3

1-(5-Chloro-2-methylphenyl)propan-1-ol

Cat. No.: B2413431
CAS No.: 1314976-74-3
M. Wt: 184.66
InChI Key: YCBSGRYSLZUAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methylphenyl)propan-1-ol is a useful research compound. Its molecular formula is C10H13ClO and its molecular weight is 184.66. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6,10,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBSGRYSLZUAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(5-Chloro-2-methylphenyl)propan-1-ol can be compared with other similar compounds such as:

Biological Activity

1-(5-Chloro-2-methylphenyl)propan-1-ol is an organic compound with significant implications in medicinal chemistry. Characterized by its unique structural features, including a chloro and a methyl substituent on the aromatic ring, this compound serves as a precursor in the synthesis of various pharmacologically active compounds. Research into its biological activity reveals potential therapeutic applications, particularly in the fields of neurology and psychiatry.

The molecular formula of 1-(5-Chloro-2-methylphenyl)propan-1-ol is C10H13ClO. Its structure allows for various chemical reactions, making it valuable in organic synthesis. The presence of the alcohol functional group enables the compound to engage in hydrogen bonding, influencing its interactions with biological targets.

Biological Activity

The biological activity of 1-(5-Chloro-2-methylphenyl)propan-1-ol is primarily linked to its role as a precursor for synthesizing biologically active derivatives. Key areas of research include:

1. Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds related to 1-(5-Chloro-2-methylphenyl)propan-1-ol. For instance, similar compounds have demonstrated antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria. The introduction of halogen substituents has been shown to enhance these bioactivities significantly .

2. Antioxidant Properties
Research indicates that derivatives synthesized from 1-(5-Chloro-2-methylphenyl)propan-1-ol exhibit potent antioxidant activity. For example, certain derivatives have shown antioxidant capabilities exceeding those of standard antioxidants like ascorbic acid.

3. Neurological Effects
The compound's potential effects on neurological disorders have garnered attention. Its structural features may allow it to interact with neurotransmitter systems, contributing to its therapeutic potential in treating conditions such as depression and anxiety.

Case Studies

Several case studies highlight the compound's biological activity:

Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of synthesized derivatives based on 1-(5-Chloro-2-methylphenyl)propan-1-ol against Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL, demonstrating strong antibacterial properties .

Case Study 2: Antioxidant Activity
Research involving a series of novel derivatives showed that some compounds had antioxidant activities significantly higher than that of ascorbic acid, with one derivative exhibiting activity 1.5 times greater than ascorbic acid.

Comparative Analysis

The following table summarizes key compounds related to 1-(5-Chloro-2-methylphenyl)propan-1-ol and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
1-(5-Chloro-2-methylphenyl)ethanolSimilar structure with a shorter carbon chainDifferent reactivity due to the alcohol functional group
1-(5-Chloro-2-methylphenyl)propan-2-olSimilar structure but with a secondary alcoholAffects physical properties and reactivity
1-(5-Chloro-2-methylphenyl)propan-1-oneKetone analogDifferent reactivity; used in different synthetic applications
2-Chloro-1-(4-methylphenyl)-1-propanoneDifferent positional isomerVaries in chemical reactivity due to substitution pattern

The mechanism by which 1-(5-Chloro-2-methylphenyl)propan-1-ol exerts its effects is believed to involve interactions with specific molecular targets, including enzymes and receptors involved in neurotransmission and oxidative stress response. The alcohol group facilitates hydrogen bonding, enhancing binding affinity and specificity towards these targets.

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